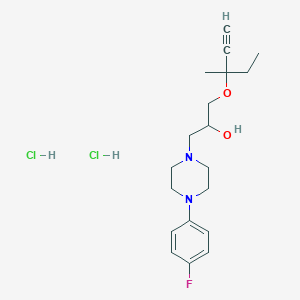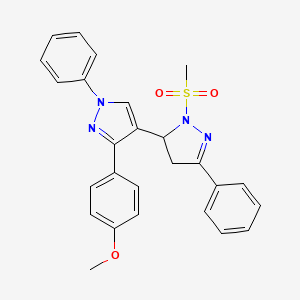
3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a methoxyphenyl group, a methylsulfonyl group, and a bipyrazole group. Methoxyphenyl groups are aromatic groups where a methoxy group (-OCH3) is attached to a phenyl group (a ring of 6 carbon atoms). Methylsulfonyl groups contain sulfur and oxygen atoms and are often seen in various organic compounds. Bipyrazole refers to a structure containing two pyrazole rings. Pyrazole is a type of heterocycle with a 5-membered ring structure containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups within the molecule. Techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are often used to determine the structure of a molecule .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific arrangement of its constituent groups. For example, the methoxyphenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A significant application of 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole derivatives is in the synthesis of various biologically active compounds. For instance, the synthesis of 4,5-diarylthiazole derivatives, which act as blood platelet aggregation inhibitors, involves nucleophilic substitution reactions that may include similar bipyrazole compounds (Konno et al., 1990). Another example is the synthesis of pyranopyrazole derivatives used as corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of pyrazole derivatives in chemical applications (Yadav et al., 2016).
Tubulin Polymerization Inhibition
In cancer research, certain indenopyrazoles, similar in structure to the compound , have been found to inhibit tubulin polymerization, suggesting potential antiproliferative activity against human cancer cells (Minegishi et al., 2015). This indicates the potential of such compounds in the development of cancer therapies.
Corrosion Inhibition
Pyrazole derivatives, including bipyrazoles, have been studied for their inhibitive action against the corrosion of metals in acidic media. Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate show efficient inhibition of corrosion, indicating the potential application of similar bipyrazole compounds in this area (Chetouani et al., 2005).
Anticonvulsant Activity
In the pharmaceutical field, 3-aminopyrroles, which can be synthesized from compounds structurally similar to 3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole, have been evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new treatments for epilepsy and related disorders (Unverferth et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-22-15-13-20(14-16-22)26-23(18-29(28-26)21-11-7-4-8-12-21)25-17-24(19-9-5-3-6-10-19)27-30(25)34(2,31)32/h3-16,18,25H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQBUUUGFHBJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

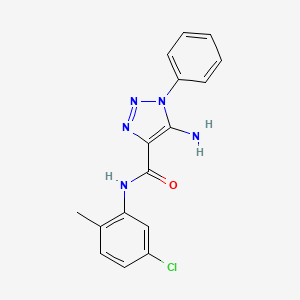
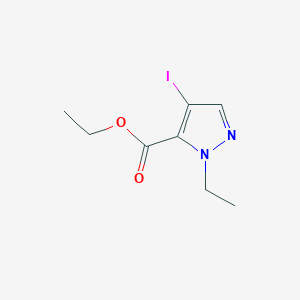
![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
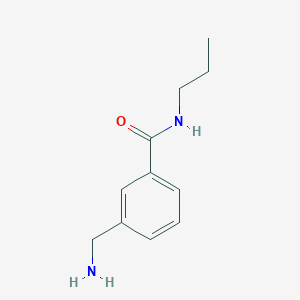
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
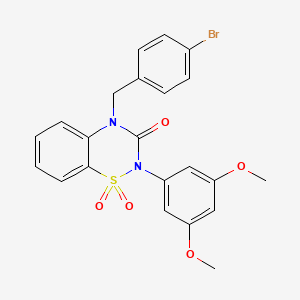
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)
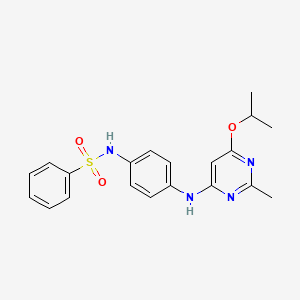
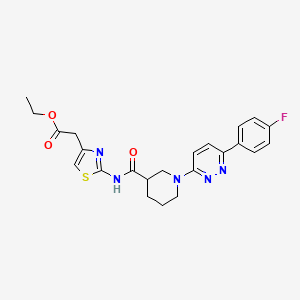
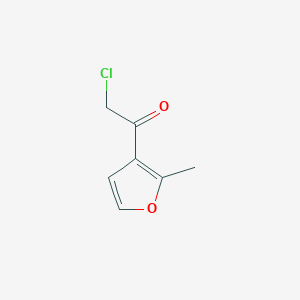
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)
